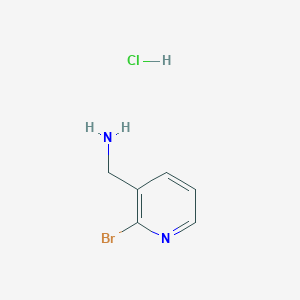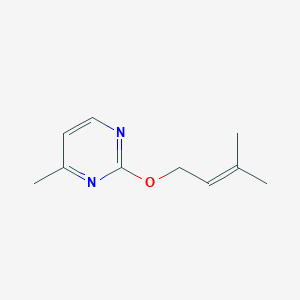
4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the proliferation of cancer cells. Additionally, it has been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine. One area of interest is its potential use as a starting material for the synthesis of other biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the pharmaceutical industry. Finally, more research is needed to explore its potential use in other fields, such as agriculture and food science.
In conclusion, this compound is a pyrimidine derivative that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine involves a multi-step process that starts with the reaction of 2-amino-4-methylpyrimidine with acetic anhydride to form 2-acetamido-4-methylpyrimidine. This intermediate is then reacted with 3-methyl-2-buten-1-ol in the presence of a catalyst to form the final product.
Aplicaciones Científicas De Investigación
4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a starting material for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
4-methyl-2-(3-methylbut-2-enoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)5-7-13-10-11-6-4-9(3)12-10/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPSJGDXCLVWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

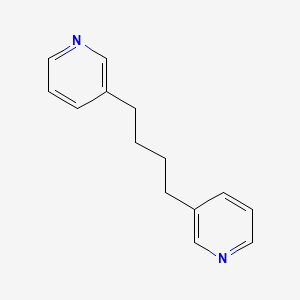
![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)
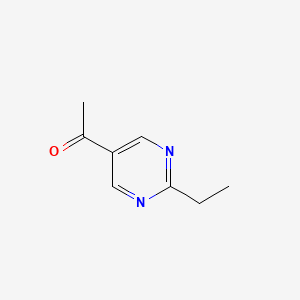
![(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2985079.png)
![2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B2985080.png)
![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)
![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)
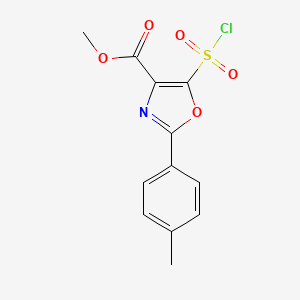
![4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2985090.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2985091.png)

